molecular formula C28H24O2 B8181110 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene

1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene

Cat. No.: B8181110
M. Wt: 392.5 g/mol
InChI Key: SJCRDTOTGDVNJD-BYYHNAKLSA-N
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Description

1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene is a useful research compound. Its molecular formula is C28H24O2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorogenic Reagents for Catecholamines

    1,2-diarylethylenediamines, a related group of compounds, are highly sensitive fluorogenic reagents for catecholamines. They enable determination at low concentrations without interference from other biologically important compounds (Umegae, Nohta, & Ohkura, 1988).

  • Organic Electronics Applications

    Triarylamine-bearing poly (1,4-phenylenevinylene), a high molecular weight, high-spin organic polymer related to 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene, exhibits solvent-solubility and film formability, making it a promising candidate for organic electronics applications (Kurata, Pu, & Nishide, 2007).

  • Functional Polymers for Chemosensors

    A study developed an atom-economical route to functional polymers, resulting in high molecular weight poly(pyrazolylnaphthalene)s. These polymers have potential applications as sensitive chemosensors for detecting explosives in real-world applications (Gao et al., 2013).

  • Coordination Chemistry

    Selective syntheses of divalent and monovalent derivatives of tetrakis(2-hydroxyphenyl)ethene provide an alternative to calix[4]arene systems for coordination chemistry (Fujita et al., 2004).

  • Explosive Detection

    Hyperbranched conjugated poly(tetraphenylethene) shows high thermal stability, intense fluorescence, and potential for explosive detection due to its aggregation-induced emission and photopatterning properties (Hu et al., 2012).

  • Green Chemistry in Polymer Synthesis

    A one-pot method using diyne, N-sulfonyl azide, and water/ethanol efficiently produces functional polymers with high molecular weights and film-forming ability, offering green chemistry advantages (Deng et al., 2016).

Properties

IUPAC Name

1-methoxy-4-[(E)-2-(4-methoxyphenyl)-1,2-diphenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O2/c1-29-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)24-15-19-26(30-2)20-16-24/h3-20H,1-2H3/b28-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRDTOTGDVNJD-BYYHNAKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OC)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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